tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a tert-butyl ester group and a pyrimidine moiety, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features that may influence its pharmacological properties.
This compound falls under the category of heterocyclic compounds, specifically piperidine derivatives. Its unique structure allows it to participate in various chemical reactions, making it a valuable candidate for further research in medicinal chemistry and related fields.
The synthesis of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Technical details on these methods can vary based on specific reagents and conditions used, such as temperature, solvent choice, and reaction time.
The molecular formula is , with a molecular weight of approximately 302.78 g/mol. This structure features a piperidine ring, a chlorinated pyrimidine unit, and a tert-butyl ester group.
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions:
Technical details regarding these reactions depend on the specific conditions employed, such as temperature and solvent.
The mechanism of action of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes. Its structural components suggest potential activity at adrenergic or other receptor sites, which could lead to therapeutic effects in various conditions.
Further studies are required to clarify its exact mechanism of action, including binding affinity assays and pharmacodynamics studies.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane. Its melting point and boiling point would need to be determined experimentally.
Chemical stability is likely influenced by the presence of the chlorinated pyrimidine moiety and the ester functionality. It may exhibit reactivity typical of esters and halogenated compounds under certain conditions.
Relevant data on solubility, stability, and reactivity should be obtained through laboratory analysis.
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate has potential applications in:
Continued research into this compound's properties and applications could lead to significant advancements in medicinal chemistry and related fields.
The synthesis of tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261230-03-8) follows a convergent strategy involving sequential construction and coupling of pyrimidine and piperidine fragments. The core pathway begins with tert-butyl piperidine-1-carboxylate derivatives, typically functionalized at the 4-position with hydroxymethyl or halomethyl groups. The pyrimidine component (4-chloro-5-methylpyrimidin-2-ol) is prepared via O-alkylation or nucleophilic aromatic substitution reactions. A critical Mitsunobu coupling or Williamson ether synthesis connects these fragments using activating agents like diisopropyl azodicarboxylate/triphenylphosphine or base-mediated conditions (e.g., potassium carbonate in N,N-dimethylformamide). Final Boc deprotection may be performed under acidic conditions (trifluoroacetic acid/dichloromethane) if the free piperidine is required, though the Boc-protected form is typically the isolated product [1] [9].
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Piperidine Preparation | Di-tert-butyl dicarbonate, base | N-Boc protection |
Pyrimidine Synthesis | POCl₃ chlorination; hydrolysis | 4-Chloro-5-methylpyrimidin-2-ol formation |
Fragment Coupling | DIAD/PPh₃ (Mitsunobu) or K₂CO₃/DMF (Williamson) | Ether linkage formation |
Purification | Column chromatography | Isolation of ≥95% pure product |
Pyrimidine Functionalization: Optimization focuses on regioselective chlorination at the 4-position while preserving the 5-methyl group. Phosphorus oxychloride (POCl₃) in refluxing conditions achieves high-yield (≥85%) conversion of 2-hydroxy-5-methylpyrimidin-4(3H)-one to 2,4-dichloro-5-methylpyrimidine. Selective hydrolysis under controlled pH yields 4-chloro-5-methylpyrimidin-2-ol, crucial for ether formation. Alternative routes use palladium-catalyzed cross-coupling (e.g., Suzuki reactions) for advanced analogs, though this is unnecessary for the standard target [3] [7].
Piperidine Coupling: The hydroxymethylpiperidine derivative (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) is preferred over chloromethyl analogs to avoid elimination side products. Mitsunobu conditions (DIAD/PPh₃, 0°C to room temperature, 12–24 hours) provide higher etherification yields (75–90%) compared to Williamson ether synthesis (60–75%), but require strict anhydrous handling. Solvent screening identifies tetrahydrofuran as optimal for Mitsunobu, while N,N-dimethylformamide improves solubility for Williamson reactions. Impurities include bis-alkylated byproducts (<5%), minimized via stoichiometric control (1:1 pyrimidine:piperidine ratio) [9] [10].
Industrial production faces challenges in exotherm management during chlorination and coupling steps. Batch processing uses jacketed reactors with gradual reagent addition to control temperature but suffers from:
Continuous flow reactors address these via:
Table 2: Batch vs. Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Heat Transfer Coefficient (U) | 100–200 W/m²·K | 500–1000 W/m²·K |
Reaction Volume | 100–10,000 L | <0.1 L (per module) |
Typical Yield | 80–85% | 90–95% |
Scale-up Method | Larger vessels | Parallel units or higher flow rates |
Hazard Management | Relief valves/surge tanks | Immediate pump stoppage |
Despite higher initial investment, flow systems reduce operating costs by 20–30% through:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2